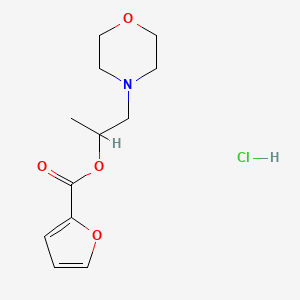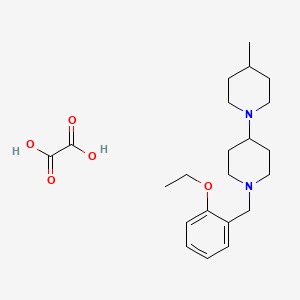
3-(dimethylamino)propyl 2-bromobenzoate hydrochloride
説明
3-(Dimethylamino)propyl 2-bromobenzoate hydrochloride, also known as DMAB-HCl, is a chemical compound that is widely used in scientific research. It belongs to the class of quaternary ammonium compounds and is commonly used as a reagent in organic synthesis and as a biochemical tool in pharmacology and neuroscience research.
科学的研究の応用
3-(dimethylamino)propyl 2-bromobenzoate hydrochloride has a wide range of scientific research applications, particularly in the fields of pharmacology and neuroscience. It is commonly used as a reagent in organic synthesis to introduce the quaternary ammonium group into molecules. In pharmacology research, this compound is used as a tool to study the interaction between drugs and their targets. It can be used to modify the charge and lipophilicity of drugs, which can affect their pharmacokinetic and pharmacodynamic properties. In neuroscience research, this compound is used as a tool to study the function of neurotransmitter transporters. It can be used to selectively block the uptake of neurotransmitters, which can help to elucidate the role of transporters in neurotransmission.
作用機序
3-(dimethylamino)propyl 2-bromobenzoate hydrochloride is a quaternary ammonium compound that can interact with biological membranes and proteins. It can act as a cationic surfactant, disrupting the structure and function of cell membranes. It can also interact with proteins, altering their conformation and function. In pharmacology research, this compound can act as a competitive inhibitor of drug transporters, blocking the uptake of drugs into cells. In neuroscience research, this compound can act as a non-selective blocker of neurotransmitter transporters, inhibiting the reuptake of neurotransmitters into presynaptic neurons.
Biochemical and Physiological Effects:
This compound can have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound can act as a mild surfactant, altering the membrane fluidity and permeability. At high concentrations, this compound can cause membrane disruption and cell death. In pharmacology research, this compound can affect the pharmacokinetic and pharmacodynamic properties of drugs, altering their absorption, distribution, metabolism, and excretion. In neuroscience research, this compound can affect the function of neurotransmitter transporters, altering the concentration and duration of neurotransmitter signaling.
実験室実験の利点と制限
3-(dimethylamino)propyl 2-bromobenzoate hydrochloride has several advantages and limitations for lab experiments. One advantage is its ability to modify the charge and lipophilicity of molecules, which can affect their pharmacokinetic and pharmacodynamic properties. Another advantage is its ability to selectively block the uptake of neurotransmitters, which can help to elucidate the role of transporters in neurotransmission. One limitation is its potential toxicity at high concentrations, which can affect cell viability and experimental outcomes. Another limitation is its non-specific binding to proteins and membranes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-(dimethylamino)propyl 2-bromobenzoate hydrochloride. One direction is to explore its potential as a drug delivery system, using its quaternary ammonium group to selectively target cells and tissues. Another direction is to investigate its potential as a biosensor, using its surfactant properties to detect changes in membrane structure and function. A third direction is to study its effect on the gut microbiome, as quaternary ammonium compounds have been shown to affect microbial growth and metabolism. Overall, this compound has a wide range of potential applications in scientific research, and further investigation is needed to fully understand its properties and potential.
特性
IUPAC Name |
3-(dimethylamino)propyl 2-bromobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-14(2)8-5-9-16-12(15)10-6-3-4-7-11(10)13;/h3-4,6-7H,5,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELGDLQZCLUEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC=CC=C1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(2-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967650.png)
![2-[1-(2-methylbenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3967661.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3967662.png)

![N-{[rel-(3R,4R)-4-(hydroxymethyl)-3-pyrrolidinyl]methyl}-2,5,7-trimethyl-4-quinolinecarboxamide dihydrochloride](/img/structure/B3967677.png)
![4,4'-[(2-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3967685.png)
![2-(2-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3967687.png)
![4-[1-(ethylsulfonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967688.png)
![4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B3967697.png)



![2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl][(2E)-3-phenylprop-2-en-1-yl]amino}ethanol](/img/structure/B3967726.png)